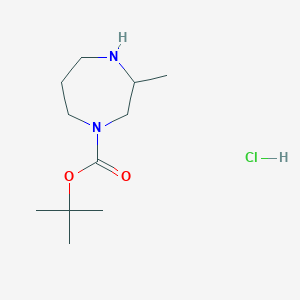
tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C11H22N2O2 . It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate with potassium carbonate and thiophenol in acetonitrile at room temperature. The reaction mixture is stirred for 24 hours, followed by filtration and concentration under reduced pressure. The residue is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The diazepane ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted diazepane derivatives, while oxidation and reduction can lead to different oxidation states of the diazepane ring .
科学的研究の応用
Chemistry: In organic chemistry, tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It serves as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a promising candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility in chemical reactions makes it suitable for various applications, including the manufacture of polymers, coatings, and adhesives .
作用機序
The mechanism of action of tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
類似化合物との比較
- tert-Butyl 1,4-diazepane-1-carboxylate
- tert-Butyl 4-[(E)-But-1-en-3-ylamino]carbothioyl-1,4-diazepane-1-carboxylate
- tert-Butyl 12-amino-4,7,10-trioxadodecanoate
Comparison: Compared to similar compounds, tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate hydrochloride is unique due to its specific substitution pattern on the diazepane ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C11H23ClN2O2 |
|---|---|
分子量 |
250.76 g/mol |
IUPAC名 |
tert-butyl 3-methyl-1,4-diazepane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-9-8-13(7-5-6-12-9)10(14)15-11(2,3)4;/h9,12H,5-8H2,1-4H3;1H |
InChIキー |
IZFSOLCROOYQAA-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCCN1)C(=O)OC(C)(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



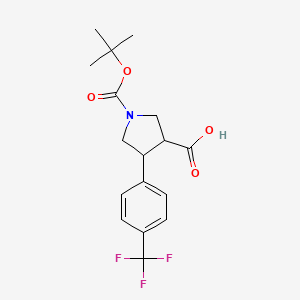
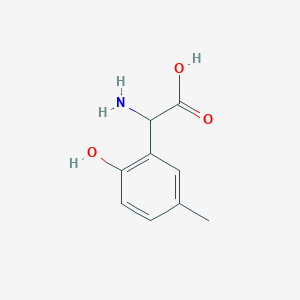
![(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride](/img/structure/B12972269.png)

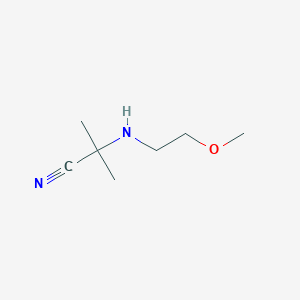
![1h-Pyrrolo[3,2-b]pyridine-5-acetic acid](/img/structure/B12972295.png)
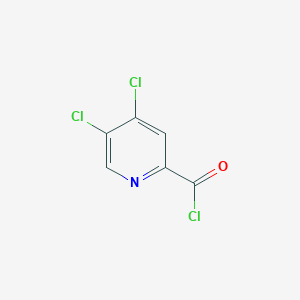
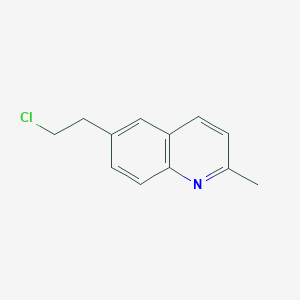
![N-Methyl-4-[(3S)-pyrrolidinyloxy]benzamide](/img/structure/B12972315.png)
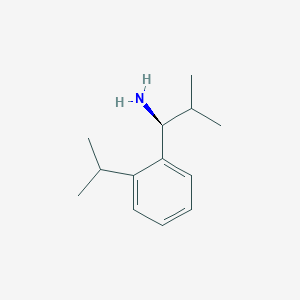
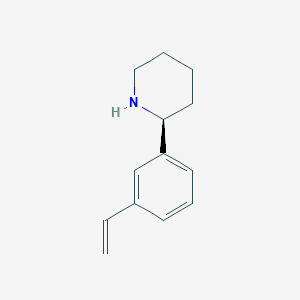
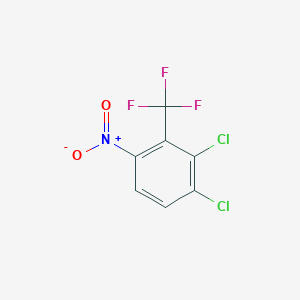
![1-Isopropyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12972327.png)
